molecular formula C6H11N B078233 tert-Amylisocyanide CAS No. 13947-76-7

tert-Amylisocyanide

Cat. No. B078233
CAS RN: 13947-76-7
M. Wt: 97.16 g/mol
InChI Key: ZANHUOZJSFYTKD-UHFFFAOYSA-N
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Description

Tert-Amylisocyanide is a compound of significant interest in organic chemistry due to its unique structure and potential applications in various fields. Although specific information on tert-Amylisocyanide itself is limited, related studies provide insight into its synthesis, properties, and applications in broader chemical contexts.

Synthesis Analysis

The synthesis of tert-Amylisocyanide and related compounds often involves complex reactions, such as the reaction of dimeric lutetium(III) phthalocyanine with dilithium octakis hexylthiophthalocyanine in amyl alcohol or the formation of tert-amyl methyl ether from tert-amyl alcohol and methanol in the presence of solid acid catalysts like Amberlyst-36, which has shown to be very effective compared to other solid acids (Ceyhan, Altındal, Özkaya, Erbil, & Bekaroğlu, 2007); (G. D. Y. and, & A. V. Joshi, 2001).

Molecular Structure Analysis

Molecular structure analysis of tert-Amylisocyanide-related compounds involves detailed studies of vibrational spectra, HOMO, LUMO, MESP surfaces, and reactivity descriptors, as seen in the comparative analysis of amylamine and its isomers using density functional theory (Dwivedi, Srivastava, & Bajpai, 2015).

Chemical Reactions and Properties

Chemical reactions involving tert-Amylisocyanide and similar compounds are diverse, including etherification processes with methanol over ion-exchange resin for producing high octane additives like tert-amyl methyl ether (TAME) and investigations into the kinetics of these reactions to optimize conditions for synthesis (Yang, Maeda, & Goto, 1998).

Physical Properties Analysis

The physical properties of tert-Amylisocyanide-related compounds, such as thermal stability and behavior under different conditions, are critical for their practical applications. For example, the immobilized enzyme thermolysin used in tert-amyl alcohol for the synthesis of N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester demonstrates high activity and stability in tert-amyl alcohol (Nagayasu, Miyanaga, Tanaka, Sakiyama, & Nakanishi, 1994).

Chemical Properties Analysis

The chemical properties, including reactivity and kinetics of tert-Amylisocyanide and analogous compounds, are explored through various reactions, such as the formation of tert-amyl ethyl ether (TAEE) and the study of its kinetics and equilibrium in the presence of catalysts like Amberlyst 16W, showing Langmuir−Hinshelwood type model as the best description for the experimental results (Linnekoski, Krause, & Rihko, 1997).

Scientific Research Applications

Nanoparticle Synthesis and Chemical Reactions

Tert-amyl alcohol has been utilized in the synthesis of various metal oxides and hydroxides with different morphologies, such as TiO2 nanoparticles and nanorods, FeOOH nanowires, Fe2O3 nanoparticles, and SnO2 nanoparticles. The E1 reaction, attributed to the stability of tertiary carbocations in tert-amyl alcohol, plays a pivotal role in these syntheses. This chemical process results in the formation of metal oxides that show compatibility with aqueous systems despite being synthesized in a non-hydrophilic solvent. These materials have promising applications due to their ease of incorporation into aqueous soluble polymers like PVA, enhancing their utility in diverse fields (Hu et al., 2012).

Biodiesel Production

In the realm of renewable energy, tert-amyl alcohol has been used as a reaction medium for Novozym 435 lipase-catalyzed methanolysis of soybean oil to produce biodiesel. This method efficiently addresses the negative effects caused by excessive methanol and by-product glycerol in traditional processes. The use of tert-amyl alcohol allows for high biodiesel yields, with minimal loss in lipase activity even after numerous cycles, showcasing a sustainable and efficient approach to biodiesel production (Bo, 2009).

Safety And Hazards

The safety data sheet for tert-Amylisocyanide suggests that it may pose certain hazards. In case of contact with skin or eyes, it is recommended to wash off with plenty of water and consult a physician .

properties

IUPAC Name

2-isocyano-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANHUOZJSFYTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373424
Record name Butane, 2-isocyano-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Amylisocyanide

CAS RN

13947-76-7
Record name Butane, 2-isocyano-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bottini, SK De, BJG Baaten, B Wu, E Barile… - …, 2012 - Wiley Online Library
Successful replication of the influenza A virus requires both viral proteins and host cellular factors. In this study we used a cellular assay to screen for small molecules capable of …

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